Chloromethyl Ethyl Carbonate Chloromethyl Ethyl Carbonate
Brand Name: Vulcanchem
CAS No.: 35179-98-7
VCID: VC21129686
InChI: InChI=1S/C4H7ClO3/c1-2-7-4(6)8-3-5/h2-3H2,1H3
SMILES: CCOC(=O)OCCl
Molecular Formula: C4H7ClO3
Molecular Weight: 138.55 g/mol

Chloromethyl Ethyl Carbonate

CAS No.: 35179-98-7

Cat. No.: VC21129686

Molecular Formula: C4H7ClO3

Molecular Weight: 138.55 g/mol

* For research use only. Not for human or veterinary use.

Chloromethyl Ethyl Carbonate - 35179-98-7

CAS No. 35179-98-7
Molecular Formula C4H7ClO3
Molecular Weight 138.55 g/mol
IUPAC Name chloromethyl ethyl carbonate
Standard InChI InChI=1S/C4H7ClO3/c1-2-7-4(6)8-3-5/h2-3H2,1H3
Standard InChI Key RTFGZMKXMSDULM-UHFFFAOYSA-N
SMILES CCOC(=O)OCCl
Canonical SMILES CCOC(=O)OCCl

Chemical Identity and Structure

Chloromethyl ethyl carbonate (CMEC) is an organic compound with the molecular formula C4H7ClO3 and a molecular weight of 138.55 g/mol . It belongs to the family of organic carbonates and is also known as carbonic acid chloromethyl ethyl ester . The chemical structure features a carbonate group with an ethyl substituent on one side and a chloromethyl group on the other.

PropertyValue
CAS Number35179-98-7
Molecular FormulaC4H7ClO3
Molecular Weight138.55 g/mol
IUPAC NameChloromethyl ethyl carbonate
SynonymsCarbonic acid chloromethyl ethyl ester

Physical and Chemical Properties

Understanding the physical and chemical properties of chloromethyl ethyl carbonate is essential for its application in various chemical processes and safety considerations during handling.

PropertyValue
Physical StateLiquid
Density1.2±0.1 g/cm³
Boiling Point135.1±23.0 °C at 760 mmHg
Flash Point47.5±21.6 °C

These physical properties indicate that CMEC is a moderately volatile liquid with flammability concerns that require appropriate safety measures during handling and storage .

Synthesis Methods

Direct Synthesis via CO2 Utilization

One of the most significant recent developments in CMEC synthesis involves the direct utilization of carbon dioxide (CO2). This approach represents an innovative strategy for reducing anthropogenic CO2 accumulation while producing value-added chemicals .

The synthesis typically involves the cycloaddition reaction between epichlorohydrin (ECH) and carbon dioxide using specialized catalysts. This method aligns with green chemistry principles by utilizing CO2 as a C1 building block .

Conventional Synthesis Routes

A common synthetic pathway for chloromethyl ethyl carbonate involves the reaction of chloromethyl chloroformate with ethanol in the presence of a base such as triethylamine:

  • Combining chloromethyl chloroformate (19 mL) and dichloromethane (300 mL) in an ice bath

  • Adding dropwise a solution of ethanol (11.7 mL) and triethylamine (30.7 mL) in dichloromethane (100 mL) over approximately one hour

  • After 3.5 hours, filtering and concentrating the filtrate

  • Partitioning the resulting residue between diethyl ether and water

  • Separating the organic layer, drying over MgSO4, filtering, and evaporating in vacuo to yield chloromethyl ethyl carbonate

Catalytic Systems for CMEC Synthesis

Recent advances in catalyst development have significantly improved the efficiency of CMEC synthesis through CO2 utilization pathways.

Novel Zr/ZIF-8 Catalyst

A notable breakthrough in catalytic systems for CMEC synthesis is the development of a zirconium-modified zeolitic imidazolate framework (Zr/ZIF-8) catalyst. This novel catalyst demonstrates enhanced catalytic activity due to its dual functional sites—acidic and basic—which facilitate the ring-opening of epoxides and subsequent carbonate formation .

CatalystECH Conversion (%)CMEC Selectivity (%)CMEC Yield (%)
ZIF-879.697.368
Zr/ZIF-8938676

Optimization of Reaction Conditions

Researchers have employed statistical modeling techniques such as Response Surface Methodology (RSM) to optimize reaction conditions for maximum yield and selectivity in CMEC synthesis .

ParameterOptimized ConditionResult
Temperature353 K93% ECH conversion
CO₂ Pressure8 bar76% CMEC yield
Reaction Time8 h86% CMEC selectivity
Catalyst Loading10% (w/w) Zr/ZIF-8

Further optimization using RSM techniques identified slightly different optimal conditions:

ParameterRSM Optimized ConditionResult
Temperature353 K96% ECH conversion
CO₂ Pressure11 bar68% CMEC yield
Reaction Time12 h
Catalyst Loading12% (w/w) Zr/ZIF-8

These experimental findings demonstrate that temperature, CO₂ pressure, reaction time, and catalyst loading all significantly influence the conversion of epichlorohydrin and yield of CMEC .

Applications

Chloromethyl ethyl carbonate has found applications across various domains due to its unique chemical properties:

Industrial Applications

CMEC is utilized as a polar aprotic solvent in various chemical reactions. Its stability and solvation properties make it suitable for use in electrolytes for lithium-ion batteries . The compound's unique structure and reactivity also make it valuable in organic synthesis processes.

Research Applications

In recent years, CMEC has been the subject of intensive research as part of broader initiatives on CO2 utilization. The synthesis of CMEC through the cycloaddition of CO2 to epichlorohydrin represents a promising approach for carbon capture and utilization technologies .

Chemical Reactivity

The chemical behavior of chloromethyl ethyl carbonate is characterized by its functional groups, particularly the reactive chloromethyl moiety.

Types of Reactions

Chloromethyl ethyl carbonate can participate in various chemical reactions, including:

  • Nucleophilic substitution reactions: The chlorine atom can be replaced by other nucleophiles

  • Hydrolysis reactions: Under appropriate conditions, the compound can undergo hydrolysis

These reaction pathways make CMEC a versatile reagent in organic synthesis for introducing carbonate functionalities or as an intermediate in the synthesis of more complex molecules.

GHS ClassificationHazard Statement
Flammable Liquid (Category 3)H226: Flammable liquid and vapor
Skin Corrosion (Category 1B)H314: Causes severe skin burns and eye damage

These hazard classifications indicate that CMEC presents both flammability and corrosivity hazards .

Catalyst Reusability Studies

Research into the reusability of catalysts for CMEC synthesis has important implications for the economic viability and sustainability of production processes.

Studies on the reusability of both ZIF-8 and Zr/ZIF-8 catalysts have been conducted to evaluate their stability and performance over multiple reaction cycles . These studies are crucial for determining the practical applicability of these catalysts in industrial settings where catalyst longevity directly impacts process economics.

Future Research Directions

Several promising research directions for chloromethyl ethyl carbonate include:

  • Development of even more efficient catalytic systems for its synthesis

  • Exploration of novel applications in materials science and battery technology

  • Further optimization of reaction conditions to improve yields and selectivity

  • Investigation of continuous flow processes for industrial-scale production

  • Development of more environmentally friendly synthesis routes

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